N-Boc-S-methyl-L-cysteine

描述

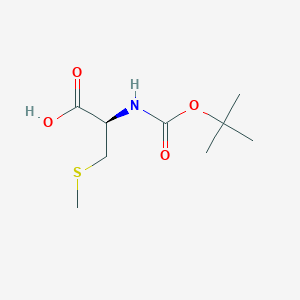

N-Boc-S-methyl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

BOC-CYS(ME)-OH, also known as Boc-S-methyl-L-cysteine or N-Boc-S-methyl-L-cysteine, is a compound that primarily targets sulfur-containing amino acids . It is used in the synthesis of various peptides and proteins, particularly those that contain cysteine residues .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed nitrogen ligand-mediated amination of thiols . This process results in the formation of N-acyl sulfenamides, which are compounds containing S-N single bonds . These S-N compounds have been shown to be excellent thiol sulfenylating agents, capable of producing various disulfides under mild conditions .

Biochemical Pathways

The biochemical pathways affected by BOC-CYS(ME)-OH primarily involve the synthesis of disulfides . The compound’s action facilitates the efficient construction of S-S bonds and S-N bonds, which are widely present in natural products and synthetic molecules . The compound’s ability to selectively react with thiols, leaving other nucleophilic functional groups unaffected, makes it a valuable tool in the synthesis of complex molecules .

Pharmacokinetics

It’s worth noting that the compound’s use in peptide synthesis could potentially influence its bioavailability, depending on the specific context and application .

Result of Action

The result of BOC-CYS(ME)-OH’s action is the production of various disulfides . These disulfides can be asymmetric and can contain large steric hindrance substituents, which are often challenging to synthesize . The compound’s action has been shown to be particularly effective in the synthesis of such disulfides .

Action Environment

The action of BOC-CYS(ME)-OH can be influenced by various environmental factors. For instance, the compound has been shown to react efficiently in aqueous media . Additionally, the presence of a base can significantly enhance the compound’s activity in the synthesis of sterically hindered disulfides .

生化分析

Biochemical Properties

N-Boc-S-methyl-L-cysteine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind Hg 2+, Zn 2+, and Cd 2+ via both Cys residues . The nature of these interactions is crucial for the role of this product in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. For instance, S-methyl-L-cysteine, a natural analogue of Met that is abundantly found in garlic and cabbage, could activate the Met oxidase activity of MsrA to scavenge free radicals . Furthermore, S-methyl-L-cysteine protected against antimycin A-induced mitochondrial membrane depolarization and alleviated 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it can be involved in the formation of S−S bonds, which are crucial for the structure and function of many proteins . Additionally, it can be involved in the formation of S−N bonds, which are important in various biochemical processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. For instance, selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be involved in the synthesis of peptides and proteins containing cysteine residues

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT), a protein involved in the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, is a cytosolic enzyme, suggesting a cytosolic location of methylbenzoate biosynthesis

生物活性

N-Boc-S-methyl-L-cysteine is a derivative of the amino acid cysteine, modified with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a methyl group on the sulfur. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, antioxidant capacity, and metabolic modulation. This article explores the biological activity of this compound, incorporating research findings, case studies, and relevant data tables.

- Molecular Formula : C₉H₁₇NO₄S

- Molecular Weight : 235.30 g/mol

- CAS Number : 16947-80-1

2. Antioxidant Capacity

Compounds derived from cysteine are often noted for their antioxidant capabilities. S-Methyl-L-cysteine sulfoxide (SMCSO), another derivative, has been shown to enhance antioxidant status in various biological systems . Although direct studies on this compound's antioxidant activity are sparse, its potential to scavenge free radicals can be inferred from the behavior of related sulfur-containing compounds.

3. Metabolic Modulation

Cysteine derivatives can influence metabolic pathways involving sulfur metabolism and amino acid profiles. For instance, SMCSO administration has been linked to alterations in amino acid metabolism in honey bees, suggesting that similar compounds could modulate metabolic processes in humans . The implications for this compound could include effects on detoxification pathways or modulation of metabolic syndrome-related markers.

Case Study 1: Neuroprotection in Cell Cultures

A study investigated the effects of various cysteine derivatives on PC12 cells under oxidative stress conditions induced by hydrogen peroxide. While this compound was not explicitly tested, related compounds demonstrated significant reductions in cell death and oxidative damage, indicating that modifications to the cysteine structure can enhance protective effects against neurotoxicity.

Case Study 2: Antioxidant Effects in Animal Models

In a model assessing the impact of dietary sulfur compounds on oxidative stress markers in rats, supplementation with S-methyl-L-cysteine led to decreased lipid peroxidation and improved antioxidant enzyme activities. This suggests that this compound may similarly influence oxidative stress responses due to its structural properties.

Data Table: Comparative Biological Activity of Cysteine Derivatives

| Compound | Neuroprotective Activity | Antioxidant Capacity | Metabolic Modulation |

|---|---|---|---|

| This compound | Potential (inferred) | Potential (inferred) | Potential (inferred) |

| S-allyl-L-cysteine (SAC) | Strong | High | Moderate |

| S-methyl-L-cysteine (SMC) | Moderate | High | Significant |

| S-methyl-L-cysteine sulfoxide | Moderate | High | Moderate |

科学研究应用

Peptide Synthesis

N-Boc-S-methyl-L-cysteine plays a crucial role in peptide synthesis due to its ability to protect the thiol group while allowing for the formation of peptide bonds. It is commonly used in:

- Solid-phase peptide synthesis (SPPS) : The Boc protection facilitates the stepwise addition of amino acids to growing peptide chains. The stability of the Boc group under various reaction conditions makes it suitable for SPPS .

- Synthesis of biologically active peptides : The compound is integral in synthesizing peptides that mimic natural proteins, which can be used in drug development and therapeutic applications .

Case Study: Peptide Synthesis using this compound

A notable application involved synthesizing a peptide that demonstrated enhanced biological activity compared to its unmodified counterparts. Researchers utilized this compound to create a series of analogs, which were tested for their efficacy in inhibiting specific enzyme activities related to cancer progression .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Antioxidant properties : Studies have indicated that derivatives of cysteine can exhibit antioxidant effects, which are beneficial in mitigating oxidative stress-related diseases . The methylation at the sulfur atom enhances these properties, making this compound a candidate for further research in antioxidant therapies.

- Drug development : The compound has been investigated as a scaffold for developing novel drugs targeting various diseases, including neurodegenerative disorders. Its ability to form stable complexes with metal ions has been leveraged in designing metallodrugs .

Data Table: Comparison of Cysteine Derivatives in Peptide Synthesis

| Compound | Protection Group | Stability | Application Area |

|---|---|---|---|

| This compound | Boc | High | Peptide synthesis |

| N-Acetyl-L-cysteine | Acetyl | Moderate | Antioxidant research |

| S-Methyl-L-cysteine | None | Low | Basic research |

化学反应分析

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine, enabling subsequent peptide elongation or functionalization.

Mechanistic Insights :

- TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage via tert-butyl cation elimination .

- Lewis acids (e.g., ZnBr₂) enhance electrophilicity, accelerating deprotection under mild conditions .

Peptide Bond Formation

N-Boc-S-methyl-L-cysteine participates in peptide synthesis via coupling reactions, often requiring activation of the carboxyl group.

| Coupling Agent | Base | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 1–2 h | 85–95% | |

| DCC | HOBt | DCM | 4–6 h | 75–80% | |

| EDCI | NMM | THF | 3–5 h | 80–85% |

Key Applications :

- Solid-Phase Synthesis : Used in Fmoc protocols for constructing cysteine-containing peptides, avoiding disulfide scrambling due to S-methyl protection .

- Native Chemical Ligation : Enables site-specific coupling in aqueous buffers without thiol interference .

Stability Under Various Conditions

The compound exhibits robust stability under standard handling and storage conditions.

Thermal Stability :

(a) S-Methyl Group Reactivity

The S-methyl group is inert under typical peptide synthesis conditions but can be modified via demethylation:

- Demethylation : Achieved using HBr/AcOH (2 h, 70% yield) to regenerate free thiol for disulfide bond formation.

(b) Esterification/Hydrolysis

- Methyl Ester Formation : Treated with MeOH/HCl to yield this compound methyl ester (95% yield) .

- Hydrolysis : Saponification with NaOH (1M) regenerates the carboxylic acid.

Role in Multi-Step Syntheses

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDQTEFRLDDJAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427013 | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-80-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-S-methyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。